Dexamethasone 21-Propionate

描述

Dexamethasone 21-Propionate is a synthetic corticosteroid derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical applications to treat various inflammatory and autoimmune conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone 21-Propionate involves the esterification of dexamethasone with propionic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: Dexamethasone 21-Propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: The propionate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.

科学研究应用

Medical Applications

Dexamethasone 21-Propionate is primarily utilized in clinical settings for treating inflammatory and autoimmune conditions. Its applications include:

- Anti-inflammatory Therapy : It is commonly prescribed for conditions such as rheumatoid arthritis, bronchial asthma, and allergic reactions due to its ability to suppress immune responses and inflammation .

- Cancer Treatment : The compound is used in oncology, particularly in hematological malignancies like multiple myeloma, where it can be administered as a standalone treatment or in combination with other chemotherapeutic agents to alleviate side effects of chemotherapy .

- Endocrine Disorders : In cases of adrenal insufficiency or Cushing's syndrome, this compound serves as a replacement therapy to manage hormonal imbalances .

- COVID-19 Treatment : During the COVID-19 pandemic, Dexamethasone has been employed to reduce mortality rates among hospitalized patients by mitigating severe inflammatory responses associated with the disease .

Pharmacological Research

In pharmacological research, this compound serves as a reference compound for studying corticosteroid behavior and mechanisms of action:

- Cell Culture Studies : Researchers utilize this compound to investigate its effects on cell proliferation and apoptosis, providing insights into its cellular mechanisms.

- Mechanistic Studies : The compound binds to glucocorticoid receptors, influencing gene transcription and various biochemical pathways involved in metabolism and immune response regulation .

Industrial Applications

In the pharmaceutical industry, this compound is integral to the development of formulations for topical applications:

- Topical Preparations : It is incorporated into creams and ointments designed for treating dermatological conditions due to its localized anti-inflammatory effects.

- Quality Control : The compound is utilized as a standard reference material in the quality assurance processes during the production of corticosteroid medications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Medical | Rheumatoid arthritis, asthma, cancer therapy | Immunosuppression, anti-inflammatory effects |

| Pharmacological Research | Cell proliferation studies, gene expression analysis | Glucocorticoid receptor binding |

| Industrial | Topical formulations, quality control | Standard reference for corticosteroid manufacturing |

Case Studies

- COVID-19 Clinical Trials :

- Oncology Applications :

- Management of Autoimmune Disorders :

作用机制

The mechanism of action of Dexamethasone 21-Propionate involves binding to the glucocorticoid receptor in cells. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. The compound inhibits the production of cytokines, chemokines, and other inflammatory mediators, thereby reducing inflammation and immune response.

相似化合物的比较

Hydrocortisone: A natural corticosteroid with similar anti-inflammatory properties but lower potency.

Prednisolone: Another synthetic corticosteroid with comparable uses but different pharmacokinetic properties.

Betamethasone: A synthetic corticosteroid with higher potency and similar applications.

Uniqueness: Dexamethasone 21-Propionate is unique due to its high potency and specific esterification, which enhances its stability and bioavailability. This makes it particularly effective in treating severe inflammatory conditions with fewer side effects compared to other corticosteroids.

生物活性

Dexamethasone 21-Propionate (DEX-P) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. Understanding its biological activity is essential for its application in clinical settings, particularly in managing inflammatory and autoimmune conditions. This article explores the mechanisms of action, pharmacodynamics, case studies, and relevant research findings on DEX-P.

Genomic Mechanisms

DEX-P functions primarily through genomic pathways by binding to the glucocorticoid receptor (GR). This receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription. The resulting increase in mRNA synthesis leads to the production of proteins that modulate inflammation. For instance, DEX-P promotes the synthesis of lipocortin, which inhibits phospholipase A2, thereby reducing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Non-Genomic Mechanisms

In addition to genomic actions, DEX-P exhibits rapid non-genomic effects. These include stabilization of cell membranes, inhibition of leukocyte migration, and modulation of cytokine production. DEX-P can inhibit nuclear factor kappa B (NF-κB), leading to decreased synthesis of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This dual mechanism allows DEX-P to exert both immediate and prolonged anti-inflammatory effects.

Pharmacodynamics

DEX-P is characterized by its high potency compared to other glucocorticoids. It is approximately 25 times more potent than hydrocortisone and has a longer duration of action, often exceeding 36 hours . Its pharmacokinetics indicate good oral bioavailability with rapid absorption; however, its penetration across the blood-brain barrier is limited under normal conditions but can increase at higher doses .

Table 1: Summary of Key Research Findings on DEX-P

Case Studies

- Postoperative Pain Management : In a meta-analysis involving multiple studies, patients receiving perineural DEX-P demonstrated a significant reduction in postoperative pain intensity at 12 and 24 hours compared to placebo groups. The duration of sensory block was also extended by an average of 6.7 hours .

- Asthma Treatment : A study indicated that DEX-P could enhance cell proliferation in airway fibroblasts from asthmatic patients, suggesting a potential role in airway remodeling processes associated with asthma .

- Adverse Effects : While generally well-tolerated, some studies reported adverse events associated with high doses of DEX-P, including increased risk of infections and complications related to immune suppression .

属性

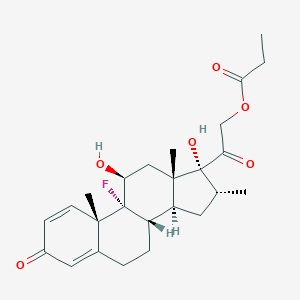

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471576 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3793-10-0 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。